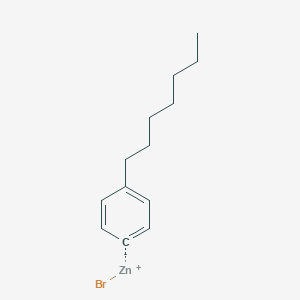
4-n-HeptylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-HeptylphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a phenyl group substituted with a heptyl chain and a bromide ion. Organometallic compounds like this compound are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-HeptylphenylZinc bromide typically involves the reaction of 4-n-Heptylbromobenzene with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
4-n-Heptylbromobenzene+Zn→4-n-HeptylphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize the formation of by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-n-HeptylphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenyl ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc atom can be substituted with other electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-n-Heptylbenzophenone or 4-n-Heptylbenzaldehyde.
Reduction: Formation of 4-n-Heptyltoluene.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-n-HeptylphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-HeptylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond and subsequent reaction with electrophiles.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 4-n-ButylphenylZinc bromide
- 4-n-OctylphenylZinc bromide
Uniqueness
4-n-HeptylphenylZinc bromide is unique due to the presence of the heptyl chain, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in reactions where the bulkiness of the substituent can influence the reaction outcome.
Properties
Molecular Formula |
C13H19BrZn |
|---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
bromozinc(1+);heptylbenzene |
InChI |
InChI=1S/C13H19.BrH.Zn/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RZZHDBLSILSFAA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















